molecular formula C5H9BrN4 B15252143 5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine

5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine

Cat. No.: B15252143
M. Wt: 205.06 g/mol
InChI Key: BUAANTICPPTZIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-propyl-1H-1,2,4-triazole with bromine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amino derivatives, while coupling reactions with aryl halides produce aryl-substituted triazoles .

Scientific Research Applications

5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H9BrN4

Molecular Weight

205.06 g/mol

IUPAC Name

5-bromo-1-propyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H9BrN4/c1-2-3-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9)

InChI Key

BUAANTICPPTZIV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(=N1)N)Br

Origin of Product

United States

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